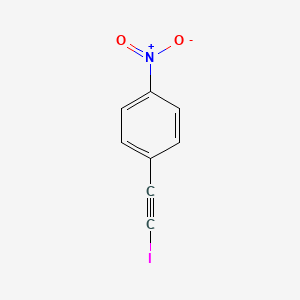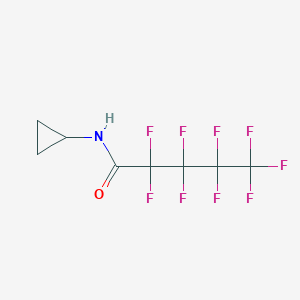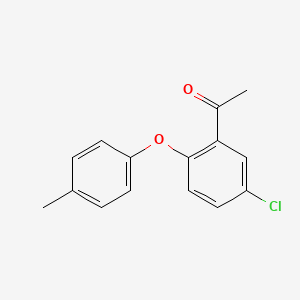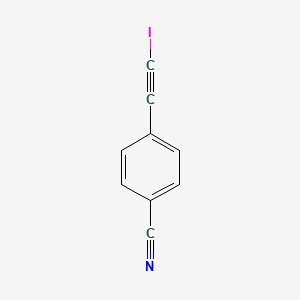![molecular formula C31H28FN3O3S2 B12042103 (5Z)-3-(3-Ethoxypropyl)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12042103.png)
(5Z)-3-(3-Ethoxypropyl)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with a unique structure. Let’s break it down:
IUPAC Name: (5Z)-3-(3-Ethoxypropyl)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one
Molecular Formula: CHFNOS
Molecular Weight: Approximately 532.6 g/mol
Métodos De Preparación
Synthetic Routes:
The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:
Condensation Reaction: The key step is the condensation of a pyrazolone derivative with a thiazolidinone moiety. This forms the central thiazolidin-4-one ring.
Substitution Reactions:
Methylene Bridge Formation: The methylene bridge between the pyrazolone and thiazolidinone rings is formed via a Wittig reaction.
Industrial Production:
Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification processes.
Análisis De Reacciones Químicas
This compound can participate in various chemical reactions:
Oxidation: The thiazolidin-4-one ring may undergo oxidation under appropriate conditions.
Reduction: Reduction of the carbonyl group in the pyrazolone ring can occur.
Substitution: The fluorobenzyl group is susceptible to nucleophilic substitution.
Cyclization: Intramolecular cyclization reactions may occur due to the presence of multiple functional groups.
Major products formed during these reactions include derivatives with altered side chains or ring structures.
Aplicaciones Científicas De Investigación
This compound has diverse applications:
Medicine: It may exhibit pharmacological properties, such as anti-inflammatory, antitumor, or antimicrobial effects.
Chemical Biology: Researchers study its interactions with biological macromolecules.
Materials Science: Its unique structure may inspire novel materials.
Mecanismo De Acción
The compound’s mechanism of action likely involves binding to specific molecular targets. Further research is needed to elucidate these pathways.
Comparación Con Compuestos Similares
Remember that this compound’s detailed properties and applications require further investigation, and ongoing research contributes to our understanding.
: IUPAC name and molecular formula from PubChem: source : Synthesis information from scientific literature. : Potential applications based on structural features. : Mechanism of action details require additional studies. : No direct analogs found; comparison based on structural aspects.
Propiedades
Fórmula molecular |
C31H28FN3O3S2 |
|---|---|
Peso molecular |
573.7 g/mol |
Nombre IUPAC |
(5Z)-3-(3-ethoxypropyl)-5-[[3-[4-[(4-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H28FN3O3S2/c1-2-37-18-6-17-34-30(36)28(40-31(34)39)19-24-20-35(26-7-4-3-5-8-26)33-29(24)23-11-15-27(16-12-23)38-21-22-9-13-25(32)14-10-22/h3-5,7-16,19-20H,2,6,17-18,21H2,1H3/b28-19- |
Clave InChI |
BEPFNZJCITZHNB-USHMODERSA-N |
SMILES isomérico |
CCOCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)C5=CC=CC=C5)/SC1=S |
SMILES canónico |
CCOCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)C5=CC=CC=C5)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-amino-4-(2-chlorophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12042091.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12042099.png)

